

# A Technical Guide to Azido-PEG4-NHS Ester: Properties, Applications, and Protocols

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Compound of Interest		
Compound Name:	Azido-PEG4-NHS ester	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Azido-PEG4-NHS ester**, a heterobifunctional crosslinker integral to advancements in bioconjugation, diagnostics, and therapeutic delivery systems. Its unique structure, combining a primary amine-reactive N-hydroxysuccinimide (NHS) ester and a bioorthogonal azide group via a flexible polyethylene glycol (PEG) spacer, offers significant advantages for researchers in molecular biology and drug development.

### **Core Molecular Attributes**

Azido-PEG4-NHS ester is a versatile reagent designed for the covalent modification of biomolecules.[1] The NHS ester end reacts efficiently with primary amines, such as the lysine residues on proteins, while the terminal azide group is available for subsequent "click chemistry" reactions.[2][3] The hydrophilic PEG4 spacer enhances the solubility of the conjugate in aqueous media, reduces steric hindrance, and can minimize immunogenicity.[1][2] [4]

A summary of the key quantitative data for **Azido-PEG4-NHS ester** is presented below.



Property	Value	References
Molecular Formula	C15H24N4O8	[2][5][6]
Molecular Weight	388.38 g/mol (also cited as 388.4 and 388.37)	[2][3][4][5][6][7]
CAS Number	944251-24-5	[2][3][4]
Purity	>90% - >98% (Varies by supplier)	[2][3][6]
Appearance	Colorless to slightly yellow oil or solid/viscous liquid	[3][4][5]
Solubility	Soluble in DMSO, DMF, DCM, Chloroform, THF, Acetonitrile	[2][3][7]
Storage Temperature	-20°C	[2][4]

## **Applications in Research and Drug Development**

The dual reactivity of **Azido-PEG4-NHS ester** makes it a powerful tool in several key areas:

- Bioconjugation: It is widely used to link proteins, antibodies, or peptides to other molecules
  or surfaces. The azide group's ability to participate in click chemistry reactions, such as
  Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne
  Cycloaddition (SPAAC), allows for highly specific and efficient ligation.[2][4][8]
- Drug Delivery Systems: This linker is employed to create advanced drug delivery vehicles, including antibody-drug conjugates (ADCs). By attaching therapeutic agents to targeting moieties, it helps enhance the solubility, stability, and pharmacokinetic profile of the drug.[8]
- Diagnostics and Imaging: In diagnostics, Azido-PEG4-NHS ester can be used to label biomolecules for imaging or detection assays, facilitating the development of sensitive tools for identifying disease markers.[8]
- Surface Modification: The NHS ester can react with amine-functionalized surfaces, allowing for the immobilization of azide-tagged biomolecules for various bio-assay and sensor applications.[3]



 Polymer Chemistry: It serves as a building block for creating functionalized polymers with applications in tissue engineering and regenerative medicine.[8]

### **Experimental Protocols and Methodologies**

The use of **Azido-PEG4-NHS** ester typically involves a two-step reaction process. Below is a generalized protocol for the labeling of a protein and subsequent conjugation.

### **Step 1: Amine Labeling with Azido-PEG4-NHS Ester**

This step involves the reaction of the NHS ester with primary amines on the target molecule.

#### Materials:

- Protein of interest in a suitable amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.5.
- Azido-PEG4-NHS ester.
- Anhydrous DMSO or DMF to dissolve the linker.
- · Desalting column for purification.

#### Protocol:

- Dissolve the Linker: Prepare a stock solution of Azido-PEG4-NHS ester in anhydrous DMSO or DMF immediately before use.
- Reaction Setup: Add a molar excess of the dissolved Azido-PEG4-NHS ester to the protein solution. The optimal molar ratio (typically 5- to 20-fold excess) should be determined empirically for each specific protein.
- Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 4°C. The NHS ester is susceptible to hydrolysis, so prolonged reaction times in aqueous buffers should be avoided.
- Purification: Remove the excess, unreacted linker and by-products using a desalting column or dialysis against the appropriate buffer. The resulting product is an azide-modified protein.



## Step 2: Bioorthogonal "Click" Chemistry Conjugation

The azide-modified protein can now be conjugated to a molecule containing a terminal alkyne or a strained cyclooctyne.

#### Materials:

- Azide-modified protein from Step 1.
- Alkyne- or DBCO/BCN-functionalized molecule (e.g., a drug, a fluorescent dye, a biotin tag).
- For CuAAC: A copper(I) source (e.g., copper(II) sulfate with a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., TBTA).
- For SPAAC (Copper-free click chemistry): No catalyst is required.

Protocol (Example using SPAAC):

- Reaction Setup: Mix the azide-modified protein with a molar excess of the strained cyclooctyne-containing molecule in a suitable buffer.
- Incubation: Allow the reaction to proceed for 1 to 12 hours at room temperature or 4°C. The
  reaction progress can be monitored by analytical techniques such as SDS-PAGE or mass
  spectrometry.
- Final Purification: Purify the final conjugate to remove any unreacted starting materials using an appropriate chromatography method (e.g., size-exclusion or affinity chromatography).

### Visualizing the Workflow

The following diagrams illustrate the chemical reactions and a typical experimental workflow involving **Azido-PEG4-NHS** ester.



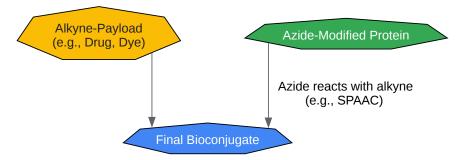
Protein-NH2
(e.g., Antibody)

Azido-PEG4-NHS ester

NHS ester reacts
with primary amine

Azide-Modified Protein
(Protein-N3)

Step 2: Click Chemistry



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Caption: Bioconjugation pathway using Azido-PEG4-NHS ester.





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Caption: Experimental workflow for protein conjugation.

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